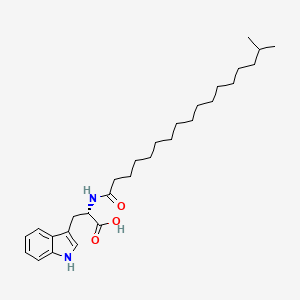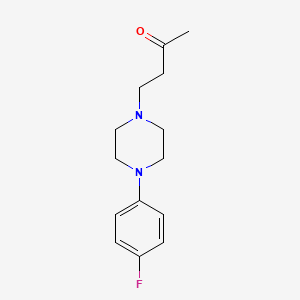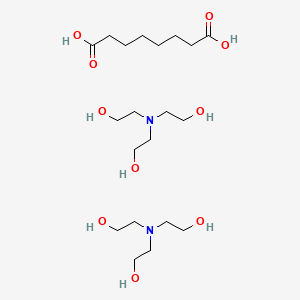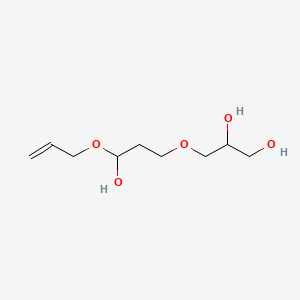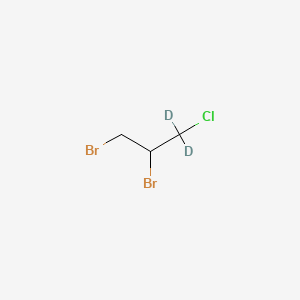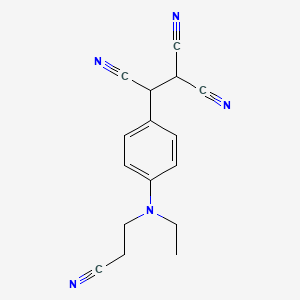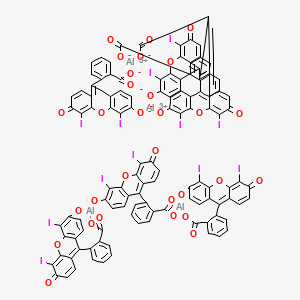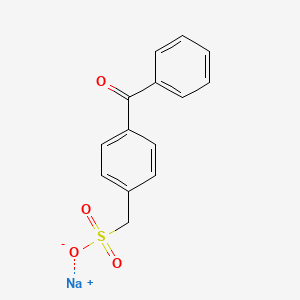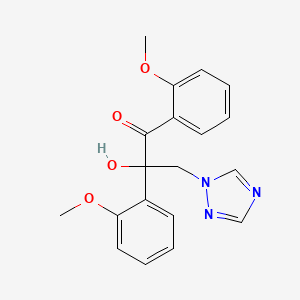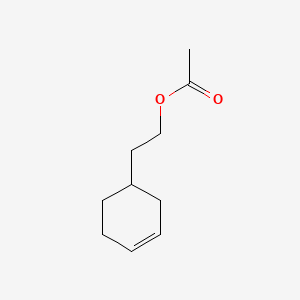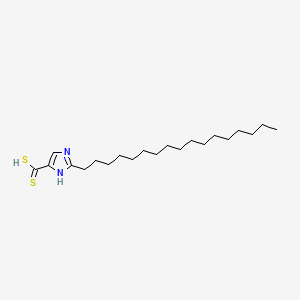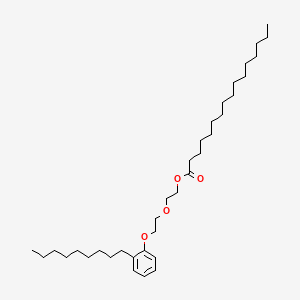
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate is a chemical compound with the molecular formula C35H62O4 and a molecular weight of 546.86438 g/mol . This compound is known for its unique structure, which includes a nonylphenoxy group, an ethoxy group, and a palmitate ester. It is used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate typically involves the reaction of nonylphenol with ethylene oxide to form 2-(2-(Nonylphenoxy)ethoxy)ethanol. This intermediate is then esterified with palmitic acid to produce the final compound . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nonylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate involves its ability to interact with lipid bilayers and proteins. The nonylphenoxy group can insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: An intermediate in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Palmitic acid esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of a nonylphenoxy group and a palmitate ester, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant and emulsifier in various applications .
Eigenschaften
CAS-Nummer |
94022-11-4 |
|---|---|
Molekularformel |
C35H62O4 |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
2-[2-(2-nonylphenoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C35H62O4/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-28-35(36)39-32-30-37-29-31-38-34-27-24-23-26-33(34)25-21-19-17-10-8-6-4-2/h23-24,26-27H,3-22,25,28-32H2,1-2H3 |
InChI-Schlüssel |
KBZILBKIQHLSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
